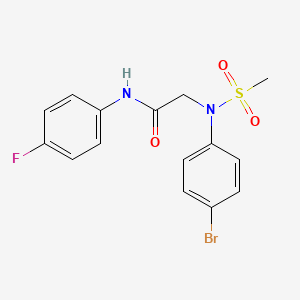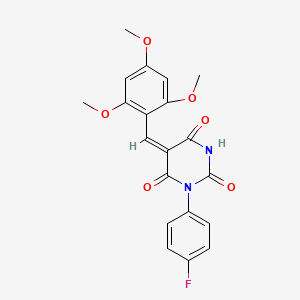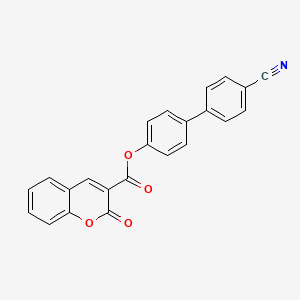
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate, also known as CBPC, is a synthetic compound that has been widely studied for its potential applications in various research fields. CBPC is a member of the chromene family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and oxidative stress pathways. 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages, suggesting that it may have anti-inflammatory effects. 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in various cell types, indicating that it may have antioxidant effects.
Biochemical and Physiological Effects:
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate can inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the cytotoxicity of chemotherapy drugs. In vivo studies have shown that 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate can reduce inflammation and oxidative stress in animal models of various diseases, including colitis, arthritis, and liver injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has several advantages as a research tool, including its low toxicity, high stability, and ease of synthesis. However, 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate also has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins. These limitations should be taken into consideration when designing experiments using 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate.
Direcciones Futuras
There are several future directions for research on 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate. One potential direction is the development of 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another potential direction is the investigation of 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate's effects on other biological pathways, such as autophagy and epigenetics. Additionally, more studies are needed to elucidate the precise mechanism of action of 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate and to optimize its pharmacokinetic properties.
Métodos De Síntesis
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate can be synthesized by a multistep process involving the condensation of 4-cyanobiphenyl with salicylaldehyde, followed by oxidation and esterification reactions. The purity of the final product can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. 4'-cyano-4-biphenylyl 2-oxo-2H-chromene-3-carboxylate has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13NO4/c24-14-15-5-7-16(8-6-15)17-9-11-19(12-10-17)27-22(25)20-13-18-3-1-2-4-21(18)28-23(20)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUTZFMMHJELDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Cyanophenyl)phenyl] 2-oxochromene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
![ethyl 4-({oxo[(2-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B5092161.png)
![4-amino-N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5092166.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5092167.png)
![5-(4-butylcyclohexyl)-2-[4-(4-ethylcyclohexyl)-3-nitrophenyl]pyridine](/img/structure/B5092177.png)
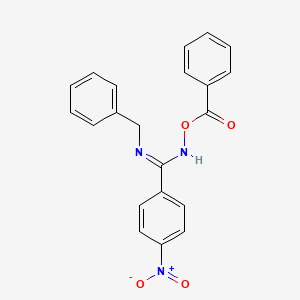
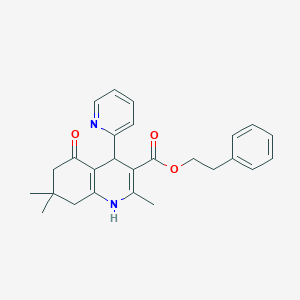
![[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride](/img/structure/B5092196.png)
![N-allyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5092200.png)
